molecular formula C10H12O B583562 (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol CAS No. 156715-11-6

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol

Cat. No.: B583562
CAS No.: 156715-11-6
M. Wt: 148.205
InChI Key: SFJXXNVXVYZTRK-POHAHGRESA-N
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Description

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methyl and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclohexadiene derivatives, which are subjected to methylation and methylenation reactions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)methanol
  • (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol

Uniqueness

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is unique due to its specific substitution pattern and the presence of both methyl and methylene groups on the cyclohexadiene ring

Properties

CAS No.

156715-11-6

Molecular Formula

C10H12O

Molecular Weight

148.205

IUPAC Name

(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol

InChI

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6,11H,2H2,1,3H3/b10-6-

InChI Key

SFJXXNVXVYZTRK-POHAHGRESA-N

SMILES

CC1=CC(=C)C(=CO)C(=C1)C

Synonyms

Methanol, (2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)-, (E)- (9CI)

Origin of Product

United States

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